Cas no 1388069-03-1 (2-Bromo-4-chloro-7-cyano-1H-benzimidazole)

2-Bromo-4-chloro-7-cyano-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-4-chloro-7-cyano-1H-benzimidazole
-
- Inchi: 1S/C8H3BrClN3/c9-8-12-6-4(3-11)1-2-5(10)7(6)13-8/h1-2H,(H,12,13)
- InChI Key: HAYWEJOZZOVKIC-UHFFFAOYSA-N
- SMILES: BrC1=NC2C(=CC=C(C#N)C=2N1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 251
- Topological Polar Surface Area: 52.5
- XLogP3: 2.9
2-Bromo-4-chloro-7-cyano-1H-benzimidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A061006610-1g |
2-Bromo-4-chloro-7-cyano-1H-benzimidazole |
1388069-03-1 | 98% | 1g |
$1,923.04 | 2022-04-02 | |
Alichem | A061006610-500mg |
2-Bromo-4-chloro-7-cyano-1H-benzimidazole |
1388069-03-1 | 98% | 500mg |
$1,118.44 | 2022-04-02 | |
Alichem | A061006610-250mg |
2-Bromo-4-chloro-7-cyano-1H-benzimidazole |
1388069-03-1 | 98% | 250mg |
$849.59 | 2022-04-02 |
2-Bromo-4-chloro-7-cyano-1H-benzimidazole Related Literature
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
Additional information on 2-Bromo-4-chloro-7-cyano-1H-benzimidazole
Recent Advances in the Application of 2-Bromo-4-chloro-7-cyano-1H-benzimidazole (CAS: 1388069-03-1) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-4-chloro-7-cyano-1H-benzimidazole (CAS: 1388069-03-1) has emerged as a key scaffold in chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. Recent studies have highlighted its role as a privileged structure in the design of kinase inhibitors, antimicrobial agents, and fluorescent probes. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, biological activity, and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Bromo-4-chloro-7-cyano-1H-benzimidazole derivatives as selective inhibitors of cyclin-dependent kinases (CDKs). The researchers utilized structure-activity relationship (SAR) analysis to optimize the substitution pattern, achieving nanomolar potency against CDK2 while maintaining selectivity over other kinase family members. The bromo and chloro substituents were found to be critical for target engagement through halogen bonding interactions with the kinase hinge region.
In antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that 2-Bromo-4-chloro-7-cyano-1H-benzimidazole derivatives exhibited potent activity against drug-resistant Mycobacterium tuberculosis strains. The cyano group at the 7-position was identified as essential for disrupting bacterial cell wall biosynthesis, while the halogen atoms contributed to membrane permeability. These findings open new avenues for developing novel anti-tuberculosis agents.
The compound's unique photophysical properties have also been exploited in chemical biology tools development. A recent Nature Chemical Biology publication (2024) described the use of 2-Bromo-4-chloro-7-cyano-1H-benzimidazole as a fluorogenic core for designing activity-based probes targeting cysteine proteases. The researchers demonstrated that the bromo substituent could be selectively displaced by active-site thiols, generating a turn-on fluorescence signal that enables real-time monitoring of protease activity in live cells.
From a synthetic chemistry perspective, advances in late-stage functionalization have significantly expanded the utility of 2-Bromo-4-chloro-7-cyano-1H-benzimidazole. A 2023 Chemical Science paper presented a novel palladium-catalyzed cross-coupling strategy that allows selective modification at each halogen position, enabling rapid generation of diverse libraries for biological screening. This methodology has been particularly valuable in fragment-based drug discovery campaigns.
Ongoing research continues to uncover new applications for this versatile scaffold. Current clinical investigations include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation, with preliminary results showing promising degradation efficiency for challenging oncology targets. The compound's balanced physicochemical properties and synthetic tractability position it as a valuable building block in modern drug discovery.
1388069-03-1 (2-Bromo-4-chloro-7-cyano-1H-benzimidazole) Related Products
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 249916-07-2(Borreriagenin)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)




